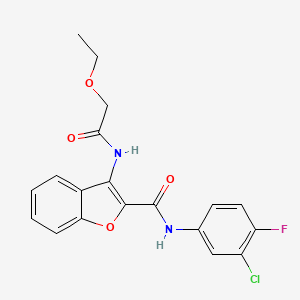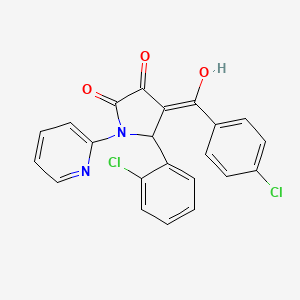
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide (also known as 3-chloro-4-fluoro-N-(2-ethoxyacetamido)-benzofuran-2-carboxamide, or CFEC) is a novel synthetic compound that has been studied in recent years for its potential applications in scientific research. CFEC is a small molecule that has a unique structure, with a combination of a fluorine, chlorine, and oxygen atom, as well as a benzofuran ring. CFEC has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
CFEC has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CFEC has been studied for its potential as an antifungal agent, as well as for its potential as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Wirkmechanismus
The mechanism of action of CFEC is not yet fully understood. However, it is believed to interact with various cellular targets, such as proteins, enzymes, and receptors. It is thought to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, as well as with the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It is also thought to interact with various receptors, such as the estrogen receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects
CFEC has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that CFEC can inhibit the enzyme acetylcholinesterase, as well as the enzyme lipoxygenase. It has also been found to possess anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. In vivo studies have found that CFEC can reduce the levels of inflammatory markers, such as TNF-α, IL-6, and IL-1β. It has also been found to reduce the levels of the neurotransmitter serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CFEC in laboratory experiments is that it is a small molecule with a unique structure. This makes it easier to synthesize and manipulate compared to larger molecules. Additionally, CFEC has been found to possess a variety of biological activities, which makes it a useful tool for scientific research. However, there are some limitations to using CFEC in laboratory experiments. For example, it is not yet fully understood how CFEC interacts with various cellular targets, such as proteins, enzymes, and receptors. Additionally, CFEC has not been extensively studied in vivo, so its effects on humans are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on CFEC. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various cellular targets. Additionally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an antifungal agent. Furthermore, further studies could be conducted to investigate the potential of CFEC as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme lipoxygenase, as well as its potential as an inhibitor of the serotonin receptor.
Synthesemethoden
CFEC can be synthesized from commercially available 4-chloro-3-fluorophenol and 2-ethoxyacetic acid. The synthesis involves a series of reactions, including an esterification reaction, a condensation reaction, and a cyclization reaction. First, 4-chloro-3-fluorophenol and 2-ethoxyacetic acid are reacted in the presence of a base, such as sodium hydroxide, to form the ester product. The ester is then reacted with a base, such as pyridine, to form the condensation product. Finally, the condensation product is reacted with an acid, such as hydrochloric acid, to form the cyclization product, which is the desired CFEC.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQIDGDXKLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6507965.png)
![3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507973.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6507984.png)
![3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507990.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)
![4-benzoyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6508019.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)